molecular formula C5H3F2NOS B8226758 4-(Difluoromethyl)thiazole-5-carbaldehyde

4-(Difluoromethyl)thiazole-5-carbaldehyde

Cat. No.: B8226758
M. Wt: 163.15 g/mol
InChI Key: RYDUKRHPBICIOU-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)thiazole-5-carbaldehyde is a chemical compound with the molecular formula C5H3F2NOS It is characterized by the presence of a thiazole ring substituted with a difluoromethyl group and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-(Difluoromethyl)thiazole-5-carbaldehyde involves the reaction of difluoromethyl chloromethane with thiazole-5-methanol under basic conditions . This reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(Difluoromethyl)thiazole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under mild conditions.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: 4-(Difluoromethyl)thiazole-5-carboxylic acid.

    Reduction: 4-(Difluoromethyl)thiazole-5-methanol.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Difluoromethyl)thiazole-5-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme mechanisms and as a probe for biological assays.

    Industry: It is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)thiazole-5-carbaldehyde involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins. This dual functionality allows the compound to modulate biological pathways effectively.

Comparison with Similar Compounds

4-(Difluoromethyl)thiazole-5-carbaldehyde can be compared with other thiazole derivatives such as:

The presence of the difluoromethyl group in this compound imparts unique chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various research applications.

Properties

IUPAC Name

4-(difluoromethyl)-1,3-thiazole-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F2NOS/c6-5(7)4-3(1-9)10-2-8-4/h1-2,5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYDUKRHPBICIOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(S1)C=O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F2NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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